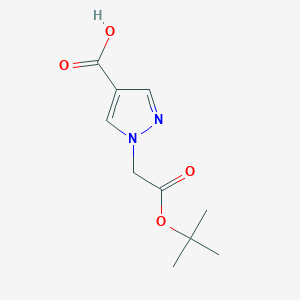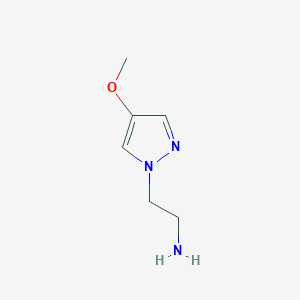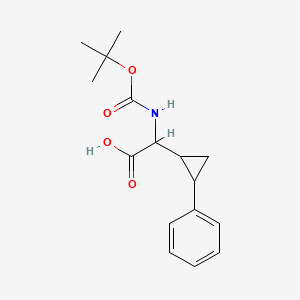
2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid
Overview
Description
2-(Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid, also known as TBCAA, is an important organic compound used in many scientific and industrial applications. TBCAA is a carboxylic acid derivative, and is classified as a tertiary amine. It is a colorless, odorless, and non-volatile liquid, and is soluble in water and alcohols. TBCAA is most commonly used as a reagent in organic synthesis, and has been used in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Quantitative Analysis
The tert-butyloxycarbonyl group is key in the quantitative analysis of N-blocked amino acids and peptides. A study by Ehrlich-Rogozinski (1974) details how this group can be cleaved from amino acids and peptides, allowing for accurate determination of the tert-butyloxycarbonyl derivative. This method is noted for its rapidity and simplicity, making it valuable in analytical chemistry (Ehrlich-Rogozinski, 1974).
Synthesis Applications
The tert-butyloxycarbonyl group finds extensive use in the synthesis of complex molecules. For example, Maity and Strömberg (2014) synthesized a complex amino acid derivative using a tert-butyloxycarbonyl-protected amino acid as a starting material. This illustrates the group's role in facilitating the synthesis of intricate organic compounds (Maity & Strömberg, 2014).
Catalysis
In a study by Heydari et al. (2007), the tert-butyloxycarbonyl group was used in the N-tert-butoxycarbonylation of amines using a heteropoly acid as a catalyst. This process highlights the group's utility in enhancing reaction efficiencies and broadening the scope of catalytic applications (Heydari et al., 2007).
Solid-Phase Peptide Synthesis
Gaehde and Matsueda (2009) demonstrated the use of tert-butyloxycarbonyl-protected amino acids in solid-phase peptide synthesis. The stability and efficiency of this group in such processes make it a valuable tool in peptide and protein research (Gaehde & Matsueda, 2009).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenylcyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBJMXKISBPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



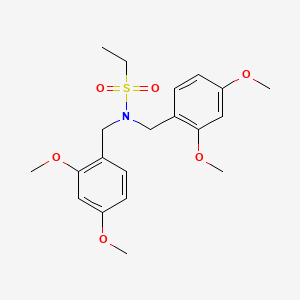
![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)

![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)
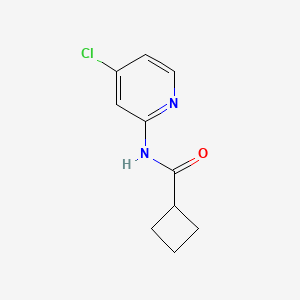
![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)
